6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is an organofluorine compound containing pyran and thiadiazole moieties. Due to its unique chemical structure, it has garnered interest in various research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of 2-ethylbutanoic acid, which reacts with thioamide and thiadiazole compounds to form the thiadiazole-thio intermediate. Further, this intermediate undergoes a reaction with 4-hydroxy-2-pyrone in the presence of trifluoromethyl benzoate to form the target compound.
Industrial Production Methods: Industrial-scale synthesis employs continuous flow chemistry for reaction optimization. The controlled reaction environment, catalysts, and rigorous purification steps are crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Conversion of the thiadiazole moiety to the corresponding sulfone.
Reduction: Conversion of the carbonyl group to the corresponding alcohol.
Substitution: Nucleophilic substitution at the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thiadiazoles.
Scientific Research Applications
This compound has numerous applications:
Chemistry: As a reagent and intermediate in synthetic organic chemistry.
Biology: As a molecular probe for biochemical assays.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism: The compound interacts with specific molecular targets through its unique functional groups.
Molecular Targets: Enzyme inhibition, receptor binding, or modulation of molecular pathways.
Comparison with Similar Compounds
Unique Features: The combination of pyran, thiadiazole, and trifluoromethyl benzene moieties in one molecule.
Similar Compounds: Other compounds containing thiadiazole or pyran rings but lacking the trifluoromethyl group, making this compound distinct in its chemical and biological activity.
Hope that satisfies your curiosity about this fascinating compound!
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5S2/c1-3-12(4-2)18(30)26-20-27-28-21(35-20)34-11-15-9-16(29)17(10-32-15)33-19(31)13-6-5-7-14(8-13)22(23,24)25/h5-10,12H,3-4,11H2,1-2H3,(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHJNIVSQYVWLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.